1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone
Overview
Description
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone is an organic compound with the molecular formula C10H10O3 and a molecular weight of 178.18 g/mol It is a member of the benzodioxane family, characterized by a benzene ring fused with a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone can be synthesized through several methods. One common approach involves the condensation of 1,4-benzodioxane with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors . The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with receptors to modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanol: Similar structure but with an alcohol group instead of a ketone.
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzaldehyde: Contains an aldehyde group and a different substitution pattern on the benzene ring.
2,3-Dihydro-1,4-benzodioxin-2-ylmethyl 4-methylbenzenesulfonate: A sulfonate ester derivative.
Uniqueness
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone is unique due to its specific substitution pattern and functional group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7(11)10-6-12-8-4-2-3-5-9(8)13-10/h2-5,10H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCWAZWJLMNADA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1COC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80905943 | |
Record name | 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80905943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1011-48-9 | |
Record name | 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1011-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80905943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.530 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)ETHANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7TKT32H5K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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